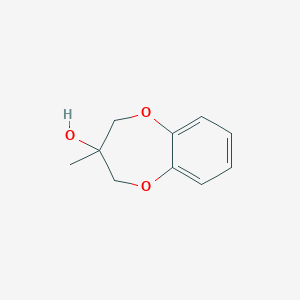

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Description

Historical Evolution of Benzodioxepin-Based Pharmacophores

The medicinal exploration of 1,5-benzodioxepins began in earnest in the early 2000s, with seminal work identifying their potential as muscarinic receptor antagonists. A 2007 study demonstrated that specific 1,5-benzodioxepin derivatives exhibited high binding affinity for muscarinic M3 receptors (K_i < 10 nM) alongside bladder-selective pharmacological activity in rat models. This discovery marked a departure from earlier benzodiazepine-focused research, emphasizing the scaffold's adaptability to non-CNS targets.

Key milestones include:

- 2004 : Development of Catalyst pharmacophore models for GABA(A) receptor ligands, indirectly informing benzodioxepin design principles.

- 2007 : Systematic SAR studies on 1,5-benzodioxepin derivatives, establishing critical substituent patterns for M3 receptor antagonism.

- 2020 : Recognition of benzodioxepins' conformational versatility in comparative reviews of heterocyclic drug scaffolds.

Structural Uniqueness of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol in Heterocyclic Systems

The titular compound (C10H12O3, MW 180.20 g/mol) features a hydroxylated methyl group at position 3, inducing distinct conformational behavior. Nuclear magnetic resonance (NMR) studies reveal that the seven-membered dioxepin ring adopts a dynamic equilibrium between chair (C) and twist-boat (TB) conformations. In the parent 1,5-benzodioxepin system, low-temperature NMR spectra show an 80:20 C:TB ratio, while methylation at position 3 shifts this equilibrium to 36:64 (C:TB).

Table 1: Comparative Conformational Properties

| Compound | Chair (%) | Twist-Boat (%) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| 1,5-Benzodioxepin | 80 | 20 | 6.5 |

| 3-Methyl-1,5-benzodioxepin | 36 | 64 | 7.5 |

Data derived from dynamic ^1H/^13C NMR analyses in CHF2Cl.

The hydroxyl group at C3 introduces hydrogen-bonding capacity absent in simpler derivatives, potentially enhancing target engagement. Molecular orbital calculations (B3LYP/6-31G**) indicate that the pseudo-twist-boat conformation positions the hydroxyl group coplanar with the aromatic ring, optimizing π-π stacking interactions. This stereoelectronic profile distinguishes it from the 7-methyl-2H-1,5-benzodioxepin-3(4H)-one analog, where ketone substitution enforces rigid planarization.

Synthetic accessibility further differentiates this compound. Commercial routes (e.g., CAS 68281-26-5) employ acid-catalyzed cyclization of ortho-substituted diols, yielding the benzodioxepin core with >90% regioselectivity. The methyl and hydroxyl groups are typically introduced via Grignard addition to intermediate ketones.

Properties

IUPAC Name |

3-methyl-2,4-dihydro-1,5-benzodioxepin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(11)6-12-8-4-2-3-5-9(8)13-7-10/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYICNJWLYVBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2OC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505230 | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-26-5 | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Etherification and Dieckmann Cyclization

A widely reported method involves the sequential use of Williamson etherification and Dieckmann cyclization. In this route, 2-hydroxybenzaldehyde is first alkylated with a bromoalkyl ether under basic conditions to form a linear precursor. For example, reaction with 3-bromoprop-1-yn-1-yltrimethylsilane in dimethylformamide (DMF) with potassium carbonate yields a propargyl ether intermediate. Subsequent Dieckmann cyclization under microwave irradiation (150°C, 30 min) induces intramolecular esterification, forming the seven-membered dioxepin ring.

This method typically achieves moderate yields (45–60%) but requires careful control of steric and electronic effects. Substituents on the benzene ring, particularly electron-withdrawing groups, hinder cyclization efficiency due to reduced nucleophilicity at the oxygen centers.

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted or Lewis acids to facilitate cyclization. Treatment of 2-(3-hydroxypropoxy)benzaldehyde with sulfuric acid at 80°C promotes dehydration and ring closure via a carbocation intermediate. While this method avoids harsh bases, competing side reactions such as oligomerization or over-oxidation necessitate precise temperature control.

Tandem Oxidation-Iodolactonization

A novel tandem oxidation-iodolactonization strategy has been developed for benzodioxepin derivatives. Starting from 2-alkenyl benzaldehydes, copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) in acetonitrile mediate sequential aldehyde oxidation to carboxylic acid and iodolactonization. For terminal alkenes, this yields iodinated dioxepinones, which are subsequently reduced to the target alcohol using sodium borohydride (NaBH4) in ethanol.

Key advantages of this method include:

- Functional Group Tolerance : Electron-deficient aldehydes react efficiently without prior protection.

- Stereochemical Control : The iodine atom directs regioselective ring closure, minimizing diastereomer formation.

- Yield Optimization : Yields range from 55% to 72%, depending on the substituent pattern.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Batch processes using continuous flow reactors have been implemented to enhance reaction uniformity and safety. For example, a pilot-scale Dieckmann cyclization of 2-(3-hydroxypropoxy)benzaldehyde in toluene with potassium tert-butoxide (KOtBu) achieves 68% yield at 120°C with a residence time of 2 hours. Purification via fractional distillation under reduced pressure (10 mmHg, 90°C) removes unreacted starting materials and oligomeric byproducts.

Continuous Flow Synthesis

Recent advancements employ microreactor technology to improve heat transfer and mixing. A two-stage system couples Williamson etherification (40°C, 1 h) with immediate Dieckmann cyclization (130°C, 30 min), achieving an overall yield of 74% with 99% purity by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of prominent methods:

| Method | Conditions | Yield (%) | Purity (%) | Scalability | Limitations |

|---|---|---|---|---|---|

| Dieckmann Cyclization | KOtBu, toluene, 120°C, 2 h | 68 | 95 | High | Sensitive to steric hindrance |

| Tandem Oxidation-Iodolactonization | CuI, TBHP, CH₃CN, 70°C, 12 h | 72 | 98 | Moderate | Requires halogen handling |

| Acid-Catalyzed Cyclization | H₂SO₄, 80°C, 6 h | 52 | 89 | Low | Byproduct formation |

Challenges and Mitigation Strategies

Byproduct Formation

Dieckmann cyclization often generates decarboxylated byproducts (e.g., 3-methyl-1,5-benzodioxepin) due to retro-aldol cleavage. Adding catalytic tetrabutylammonium bromide (TBAB) suppresses this pathway by stabilizing the enolate intermediate.

Purification Difficulties

The polar hydroxyl group complicates isolation via crystallization. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from non-polar impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol undergoes various chemical reactions, including:

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dioxepin ring play crucial roles in its biological activity . The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key Differences :

Ring Heteroatoms: Benzodioxepinols: Contain two oxygen atoms in the seven-membered ring (1,5-positions) . Benzoxazines: Replace one oxygen with nitrogen (1,4-positions), altering electronic properties and reactivity .

Arylidene derivatives (e.g., (E)-3-arylidene-1,4-benzoxazines) introduce conjugation, enabling π-π interactions in biological systems .

Benzodioxepinols :

- Limited direct synthesis data, but analogous 1,5-benzodioxepines may involve cyclization of diols or epoxide intermediates.

- Challenges include regioselectivity in ring formation and stability of the hydroxyl group during reactions.

Benzoxazines :

- Palladium-Catalyzed Routes : Used for synthesizing 3-arylidene-1,4-benzoxazines via one-pot methodologies (e.g., coupling epoxides with N-sulphonyl triazoles) .

- Limitations : Narrow substrate scope and competing side reactions in dihydro-1,4-oxazine synthesis .

Benzodioxepinols :

- No direct therapeutic applications cited in evidence, but the hydroxyl group suggests utility as a synthetic intermediate for further derivatization (e.g., esterification or glycosylation) .

Benzoxazines :

- Drug Precursors : 3-Methyl-1,4-benzoxazine (CAS 32329-20-7) is a building block for antibiotics like ofloxacin .

- Bioactivity : 3-Substituted-1,4-benzoxazines exhibit antimicrobial and anti-inflammatory properties, attributed to their ability to modulate ROR-gamma receptors (e.g., compounds in ) .

Table 2: Comparative Properties

Biological Activity

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS No. 68281-26-5) is an organic compound with the molecular formula and a molecular weight of 180.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The structure of this compound features a dioxepin ring, which is significant for its biological activity. The presence of a hydroxyl group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 68281-26-5 |

| IUPAC Name | 3-Methyl-2,4-dihydro-1,5-benzodioxepin-3-ol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed that the hydroxyl group in the structure contributes to scavenging free radicals, thereby protecting cells from oxidative stress. Such properties are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The hydroxyl group is essential for binding to these targets, influencing pathways related to microbial growth and oxidative stress response.

Study on Antimicrobial Efficacy

A recent study published in MDPI explored novel antimicrobial agents derived from compounds similar to this compound. The findings highlighted the compound's potential as a lead structure for developing new antibiotics that could circumvent existing resistance mechanisms .

Network Pharmacology Approach

Another research effort utilized a network pharmacology approach to predict the mechanisms of action for compounds structurally related to this compound. This study underscored the importance of understanding how these compounds interact at the molecular level to enhance their therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.